molecular formula C14H10BrN3O2S B3475894 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide

Cat. No.: B3475894
M. Wt: 364.22 g/mol
InChI Key: USWAISXRFBCHPO-UHFFFAOYSA-N
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Description

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide is a chemical compound with the molecular formula C14H10BrN3O2S . It has an average mass of 364.217 Da and a monoisotopic mass of 362.967712 Da .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes this compound, often involves one-pot multicomponent reactions . These reactions are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent . In most reactions, H2O is used as a nontoxic and widely available solvent .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole moiety . This moiety plays a key role in the design of biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of the broader field of benzothiazole chemistry . These reactions often involve the activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization to obtain products .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C14H10BrN3O2S), average mass (364.217 Da), and monoisotopic mass (362.967712 Da) .

Future Directions

The future directions in the field of benzothiazole chemistry, including the study of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide, involve the development of green synthesis methods . These methods aim to reduce the environmental impact of chemical reactions and pave the way for the development of science and technology of the future .

Properties

IUPAC Name

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c1-20-10-2-3-11-12(5-10)21-14(17-11)18-13(19)8-4-9(15)7-16-6-8/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWAISXRFBCHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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